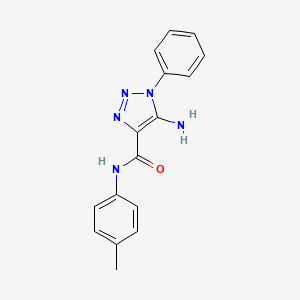

5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-amino-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-16(22)14-15(17)21(20-19-14)13-5-3-2-4-6-13/h2-10H,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHPCXZELBJPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Triazole Core Formation

The foundational step involves a CuAAC reaction between phenyl azide and ethyl propiolate under catalytic Cu(I) conditions. This regioselective process yields ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate as the primary product, with the ester group at position 4 and phenyl at position 1. Key parameters include:

Nitration at Position 5

Electrophilic nitration introduces a nitro group at position 5, directed by the electron-withdrawing ester moiety. A mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v) at 0°C achieves selective nitration:

Reduction to Amino Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate:

Amidification with p-Toluidine

The ester undergoes aminolysis with p-toluidine in refluxing toluene, facilitated by Dean-Stark trap to remove water:

Key Data :

| Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethyl triazole-4-carboxylate | 85 | 98.5 |

| Nitro derivative | 65 | 97.2 |

| Amino derivative | 92 | 99.1 |

| Final carboxamide | 88 | 99.8 |

Multicomponent One-Pot Synthesis

Cyclocondensation Approach

A one-pot reaction of phenylhydrazine, cyanoacetamide, and p-toluidine in acetic acid forms the triazole core and installs the carboxamide simultaneously:

Solvent and Catalyst Optimization

Using ZnCl₂ as a Lewis acid in DMSO improves reaction efficiency:

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

Wang resin-functionalized ethyl glyoxylate serves as a scaffold for sequential reactions:

Cleavage and Purification

TFA cleavage (95:5 TFA/H₂O) followed by precipitation in cold ether yields the final product with >99% purity.

Industrial-Scale Production via Continuous Flow Reactors

Nitration-Reduction Cascade

A two-stage continuous flow system integrates nitration (HNO₃/H₂SO₄) and hydrogenation (Pd/Al₂O₃ cartridge):

Spectroscopic Characterization and Quality Control

NMR Analysis

Purity Assessment

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| CuAAC + Functionalization | 88 | 99.8 | Moderate | High |

| One-Pot Multicomponent | 82 | 98.7 | High | Low |

| Solid-Phase Synthesis | 91 | 99.5 | Low | Very High |

| Continuous Flow | 95 | 98.5 | Very High | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the phenyl ring.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially on the phenyl and p-tolyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield a nitro compound, while reduction of the carboxamide group could produce an amine.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, as promising anticancer agents. The compound has been evaluated for its ability to inhibit various cancer cell lines.

Case Studies and Findings

- Cell Line Inhibition : Research indicates that triazole derivatives can exhibit significant growth inhibition against multiple cancer cell lines. For instance, derivatives have shown percent growth inhibitions ranging from 51% to 86% against cell lines such as OVCAR-8 and HCT-116 .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways .

Antifungal Properties

The antifungal potential of 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been explored. Compounds within this class have demonstrated efficacy against various fungal strains.

Research Insights

- Efficacy Against Candida : Studies have shown that certain triazole derivatives possess greater antifungal activity than traditional treatments like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans .

- Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and fungal targets, suggesting a mechanism that enhances their antifungal activity .

Synthesis and Chemical Properties

The synthesis of 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves several steps that ensure high yield and purity. The compound's structure allows for modifications that can enhance its biological activity.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of phenyl and p-tolyl amines with appropriate azides to form triazole rings. |

| 2 | Carboxamidation to introduce the carboxamide group at position 4 of the triazole. |

| 3 | Purification through recrystallization or chromatography techniques. |

Broader Applications in Medicinal Chemistry

Beyond anticancer and antifungal activities, compounds like 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide are being investigated for other therapeutic potentials:

Potential Uses

Mécanisme D'action

The mechanism of action of 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to specific molecular targets, such as proteins or nucleic acids, and interfere with their normal function, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Pharmacological Highlights

- Anticancer Activity : Derivatives with 5-NH₂ and aryl carboxamides show selectivity against renal (RXF 393) and CNS (SNB-75) cancers [11].

- Antimicrobial Potential: 5-Amino-1-(carbamoylmethyl) analogs disrupt bacterial SOS response, reducing antibiotic resistance [3].

- Enzyme Inhibition: Substituents like quinoline or fluorophenyl improve inhibitory potency against kinases (e.g., B-Raf) and β-catenin signaling [11].

Activité Biologique

5-Amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

The molecular formula for 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of approximately 242.28 g/mol. The structure features a triazole ring with an amino group at the 5-position and a carboxamide group at the 4-position, contributing to its pharmacological properties.

The compound acts primarily through hydrogen-bonding and dipole interactions with biological receptors. These interactions facilitate the binding to various enzymes and receptors, leading to significant biological effects.

Cellular Effects

Research indicates that compounds in the 1,2,3-triazole family exhibit anticancer activity across various cancer types, including:

- Leukemia

- Melanoma

- Non-small cell lung cancer

- CNS tumors

- Ovarian cancer

- Renal cancer

- Breast cancer

The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies and Experimental Data

A study by Rahman et al. (2024) investigated the structure-activity relationship (SAR) of various triazoles, highlighting that modifications in the triazole structure can significantly enhance biological activity. The study found that certain derivatives exhibited EC50 values as low as 14 nM in cellular assays targeting GPR88, indicating strong agonist activity .

Table 1 summarizes the potency of selected triazole derivatives:

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| Compound 53 | 14 | GPR88 Agonist |

| Compound 25 | 95 | GPR88 Agonist |

| Compound 26 | 60 | GPR88 Agonist |

In another study focusing on antimicrobial properties, compounds derived from triazoles demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from ≤21.25 μM for selected derivatives .

Therapeutic Applications

5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in several therapeutic areas:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains and fungi. Its efficacy against Mycobacterium tuberculosis indicates potential as an antitubercular agent.

Anticancer Properties

Due to its ability to induce apoptosis and inhibit proliferation in cancer cells, this compound is being explored as a potential therapeutic agent for various malignancies.

Other Biological Activities

Additional studies have suggested potential antiviral properties and applications in treating other infectious diseases due to its broad-spectrum activity .

Q & A

What are the key synthetic pathways and characterization techniques for 5-amino-1-phenyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide?

Level : Basic

Answer :

The synthesis of triazole carboxamide derivatives typically involves cyclocondensation of substituted anilines with isocyanides, followed by azide coupling. For example:

Step 1 : Condensation of phenyl isocyanide with p-toluidine forms an intermediate carboximidoyl chloride.

Step 2 : Reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions generates the triazole core .

Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of triazole ring formation (1H and 13C NMR).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~311.31 for C16H14FN5O analogs) .

- HPLC : Ensures purity (>95% for biological assays).

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | NaN₃, DMF, 80°C | 65-70% | |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | 85% |

How do structural modifications (e.g., substituents on phenyl rings) influence the compound’s bioactivity?

Level : Advanced

Answer :

Substituent effects are critical for optimizing target affinity and selectivity. Key findings from analogs include:

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance enzyme inhibition (e.g., carbonic anhydrase IC₅₀ reduced by 40% with 4-fluorophenyl vs. phenyl) .

- Hydrophobic substituents (e.g., -CH₃) : Improve membrane permeability but may reduce aqueous solubility .

Methodology : - Comparative SAR Studies : Synthesize derivatives with systematic substituent variations and assay against target enzymes (e.g., HDAC, PDE).

- Computational Docking : Use AutoDock Vina to predict binding modes and substituent interactions .

What strategies can mitigate the low aqueous solubility of this compound in in vitro assays?

Level : Advanced

Answer :

Low solubility (common in triazole carboxamides) can be addressed via:

Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) on the p-tolyl ring while maintaining bioactivity .

Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity) .

Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability .

Table 2 : Solubility Optimization Data (Analog Compounds)

| Derivative | Solubility (µg/mL) | Bioavailability (AUC₀–24) |

|---|---|---|

| Parent compound | 12.5 ± 1.2 | 8.7 |

| 4-Hydroxy analog | 45.3 ± 3.1 | 22.4 |

How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Level : Advanced

Answer :

Discrepancies often arise from assay conditions or structural variations. To address:

Standardize Assays : Use identical buffer pH, temperature, and enzyme isoforms (e.g., HDAC1 vs. HDAC6) .

Control for Substituent Effects : Compare inhibition data only among derivatives with identical core structures.

Validate via Orthogonal Methods : Confirm IC₅₀ values using fluorescence polarization and SPR .

What experimental design principles optimize the synthesis yield and reproducibility?

Level : Advanced

Answer :

Apply statistical Design of Experiments (DoE):

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .

Response Surface Methodology (RSM) : Optimize conditions (e.g., 75°C, 12h reaction time) for maximum yield .

Robustness Testing : Vary parameters ±10% to ensure reproducibility under scaled conditions.

What mechanistic insights exist for this compound’s enzyme inhibition?

Level : Advanced

Answer :

Molecular docking studies with analogs suggest:

- Triazole Core : Coordinates with Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase) via N3 atom .

- p-Tolyl Group : Occupies hydrophobic pockets, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

Validation : Perform kinetic assays (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.